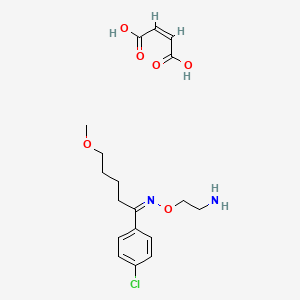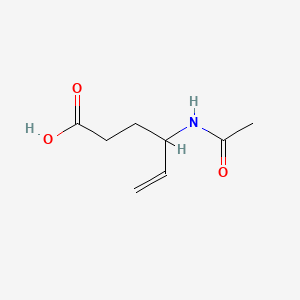
4-Acetamidohex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidohex-5-enoic acid is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of an acetamido group attached to a hexenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidohex-5-enoic acid typically involves the reaction of hex-5-enoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hex-5-enoic acid+Acetic anhydride→4-Acetamidohex-5-enoic acid+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Acetamidohex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the hexenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hexanoic acid derivatives
Substitution: Various substituted acetamidohexenoic acids
科学的研究の応用
4-Acetamidohex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Acetamidohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The double bond in the hexenoic acid moiety can also participate in various biochemical reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
4-Acetamidohexanoic acid: Lacks the double bond present in 4-Acetamidohex-5-enoic acid.
4-Acetamidopent-4-enoic acid: Has a shorter carbon chain.
4-Acetamidohex-5-ynoic acid: Contains a triple bond instead of a double bond.
Uniqueness
This compound is unique due to the presence of both an acetamido group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
4-acetamidohex-5-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-7(9-6(2)10)4-5-8(11)12/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
InChIキー |
ZNAMVDLRFNJURT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCC(=O)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid](/img/structure/B13430172.png)
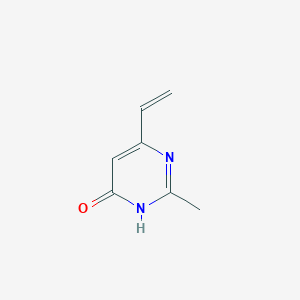
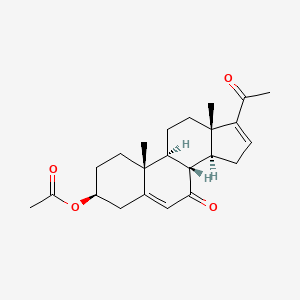
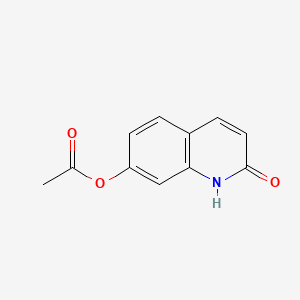

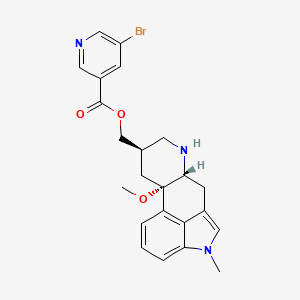
![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
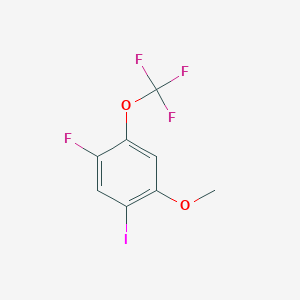
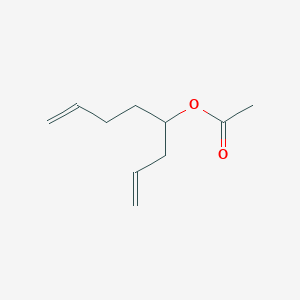
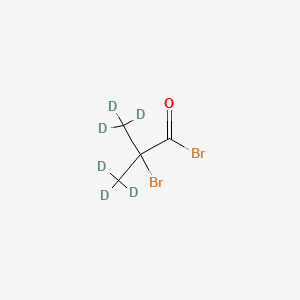
![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
